Methyl (4-cyano-2-nitrophenoxy)acetate
Overview
Description
“Methyl (4-cyano-2-nitrophenoxy)acetate” is a chemical compound with the molecular formula C10H8N2O5 . It is an intermediate product in pharmaceutical organic synthesis as well as in the synthesis of some biologically active compounds used in agriculture .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C10H8N2O5. It has an average mass of 236.181 Da and a monoisotopic mass of 236.043320 Da .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, it undergoes calcite or fluorite catalyzed Knövenagel condensation with aromatic aldehydes, giving the corresponding arylidenemalononitriles and (E)-α-cyanocinnamic esters .Scientific Research Applications
Effects on Methanogenic Systems
Methyl (4-cyano-2-nitrophenoxy)acetate, as part of the nitrophenol family, has been studied for its effects on methanogenic systems. Research shows that nitrophenols, including compounds similar to this compound, can impact acetate-utilizing methanogenic systems. These compounds are used in manufacturing various products like explosives, pharmaceuticals, pesticides, and dyes. They have been found to exhibit different levels of toxicity in these systems, with some leading to complete removal in certain conditions (Haghighi Podeh, Bhattacharya, & Qu, 1995); (Uberoi & Bhattacharya, 1997).
Synthesis Improvements
There have been studies focusing on improving the synthesis of compounds related to this compound. For instance, research on 2-(2-nitrophenoxy) acetic acid, which shares a structural similarity, has led to an improved synthesis method with higher yield under specific conditions, demonstrating the ongoing advancements in synthesizing such chemicals for various applications (Dian, 2012).
Environmental and Analytical Applications
Nitrophenol compounds, including those structurally related to this compound, have significant environmental and analytical applications. Their presence and breakdown products in the environment, such as in water systems, have been extensively studied. For example, the detection and analysis of such compounds in various media using techniques like HPLC have been a focus of research, indicating their importance in environmental monitoring and pollution studies (Surur, Alemayyehu, & Esho, 2015).
Biodegradation and Chemotaxis
Studies have also explored the biodegradation of nitrophenol derivatives, a category that includes this compound. For example, the chemotactic behavior and biodegradation of 3-methyl-4-nitrophenol by specific microorganisms have been documented. This research highlights the potential for bioremediation and environmental decontamination using biological agents (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Electrochemical Sensing
This compound's related compounds have been used in developing electrochemical sensors for detecting toxic organic pollutants. The study of gold-copper alloy nanoparticles for sensing nitro aromatic toxins is an example of how these compounds' properties can be utilized in creating sensitive detection systems for environmental monitoring (Shah, Akhtar, Aftab, Hassan Shah, & Kraatz, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(4-cyano-2-nitrophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-16-10(13)6-17-9-3-2-7(5-11)4-8(9)12(14)15/h2-4H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHDBLCQWMITEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653389 | |
Record name | Methyl (4-cyano-2-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652997-70-1 | |
Record name | Methyl (4-cyano-2-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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